

Application Notes and Protocols for 16-Methylicosanoyl-CoA in Lipidomics Studies

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Compound of Interest					
Compound Name:	16-Methylicosanoyl-CoA				
Cat. No.:	B15550761	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methylicosanoyl-CoA is a C21 branched-chain fatty acyl-CoA. While specific research on this particular molecule is limited, it belongs to the class of very-long-chain and branched-chain fatty acyl-CoAs (VLC-BCFA-CoAs), which are gaining increasing interest in lipidomics due to their significant biological roles. These molecules are not only intermediates in fatty acid metabolism but also act as signaling molecules, notably as potent ligands for peroxisome proliferator-activated receptor alpha (PPARα). The activation of PPARα regulates the transcription of genes involved in lipid metabolism and inflammation. Therefore, the accurate quantification of specific VLC-BCFA-CoAs like **16-Methylicosanoyl-CoA** in biological samples is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the potential applications of **16-Methylicosanoyl-CoA** in lipidomics and detailed protocols for its analysis.

Applications in Lipidomics

The study of **16-Methylicosanoyl-CoA** can be pivotal in several research areas:

 Metabolic Disorders: Aberrant levels of branched-chain fatty acids have been linked to metabolic diseases such as diabetes and insulin resistance. Investigating 16-



Methylicosanoyl-CoA could provide insights into the pathophysiology of these conditions.

- Neurological Diseases: Very-long-chain fatty acids are known to accumulate in certain neurological disorders. The analysis of branched-chain variants like 16-Methylicosanoyl-CoA may reveal novel biomarkers or therapeutic targets for these diseases.
- Cancer Research: Altered lipid metabolism is a hallmark of cancer. As branched-chain fatty
 acids can influence cell membrane properties and signaling pathways, studying 16Methylicosanoyl-CoA could uncover its role in cancer cell proliferation and survival.
- Drug Development: As a potential PPARα ligand, **16-Methylicosanoyl-CoA** could be a target for the development of drugs aimed at modulating lipid metabolism and inflammatory responses.

Data Presentation

Given the absence of specific published data for **16-Methylicosanoyl-CoA**, the following table presents a hypothetical yet representative quantitative dataset for a C21 branched-chain acyl-CoA, based on typical concentrations observed for other very-long-chain acyl-CoAs in mammalian tissues. This table is intended to serve as a template for researchers to populate with their own experimental data.

Sample Type	Condition	Concentration (pmol/mg protein)	Method of Quantification	Reference
Mouse Liver	Wild-Type	0.5 ± 0.1	LC-MS/MS	(Hypothetical Data)
Mouse Liver	PPARα Knockout	0.8 ± 0.2	LC-MS/MS	(Hypothetical Data)
Human Plasma	Healthy Control	0.02 ± 0.005	LC-MS/MS	(Hypothetical Data)
Human Plasma	Metabolic Syndrome	0.05 ± 0.01	LC-MS/MS	(Hypothetical Data)



Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol describes the solid-phase extraction (SPE) method for isolating acyl-CoAs from biological tissues.

Materials:

- Tissue sample (e.g., liver, heart, brain)
- Homogenization buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled C21 branched-chain acyl-CoA)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Water (LC-MS grade)
- Formic Acid
- Oasis HLB SPE cartridges
- Centrifuge
- Homogenizer
- Nitrogen evaporator

Procedure:

- Weigh approximately 50-100 mg of frozen tissue.
- Add 1 mL of ice-cold homogenization buffer and the internal standard.



- Homogenize the tissue on ice until a uniform suspension is achieved.
- Add 2 mL of ACN/MeOH (1:1, v/v) to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant.
- Condition an Oasis HLB SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the acyl-CoAs with 1 mL of MeOH containing 0.1% formic acid.
- Dry the eluate under a stream of nitrogen.
- Reconstitute the sample in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of 16-Methylicosanoyl-CoA by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of **16-Methylicosanoyl-CoA**.

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
- Mobile Phase B: 10 mM ammonium acetate in ACN/MeOH (1:1, v/v) with 0.1% formic acid



Flow Rate: 0.3 mL/min

Gradient:

o 0-2 min: 30% B

2-15 min: 30-95% B

o 15-20 min: 95% B

o 20.1-25 min: 30% B

Injection Volume: 5 μL

Column Temperature: 40°C

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - The precursor ion ([M+H]+) for **16-Methylicosanoyl-CoA** (C₂₁H₄₂O₁₇N₇P₃S) is calculated to be m/z 1088.6. The characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1][2]
 - Hypothetical MRM Transition for 16-Methylicosanoyl-CoA: Q1: 1088.6 -> Q3: 581.5
 - MRM Transition for Internal Standard (C17:0-CoA): Q1: 1018.5 -> Q3: 511.4
- Collision Energy and other MS parameters: These should be optimized for the specific instrument and compound.

Visualization of Pathways and Workflows

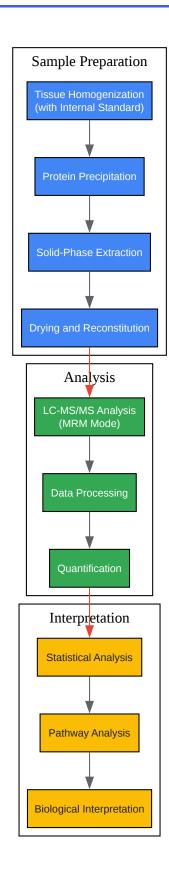




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Caption: Hypothetical metabolic pathway of **16-Methylicosanoyl-CoA**.





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Caption: Experimental workflow for 16-Methylicosanoyl-CoA analysis.



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References

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